1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug-likeness Permeability

1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-54-2; molecular formula C20H15ClO6; MW 386.78) is a synthetic coumarin-3-carboxylate ester featuring an 8-methoxy substituent on the 2-oxo-2H-chromene core and a chiral 1-(4-chlorophenyl)-1-oxopropan-2-yl ester side chain. The core scaffold, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), is a known carbonic anhydrase inhibitor with a reported Ki of 48 nM against human carbonic anhydrase XIV , and coumarin-3-carboxylate esters are recognized as privileged structures in antimicrobial and enzyme-targeted drug discovery programs.

Molecular Formula C20H15ClO6
Molecular Weight 386.78
CAS No. 868153-54-2
Cat. No. B3013960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS868153-54-2
Molecular FormulaC20H15ClO6
Molecular Weight386.78
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3
InChIKeyGBXYALANTOLAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-54-2): A Structurally Differentiated Coumarin-3-Carboxylate Ester for Drug Discovery and Chemical Biology Screening


1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 868153-54-2; molecular formula C20H15ClO6; MW 386.78) is a synthetic coumarin-3-carboxylate ester featuring an 8-methoxy substituent on the 2-oxo-2H-chromene core and a chiral 1-(4-chlorophenyl)-1-oxopropan-2-yl ester side chain . The core scaffold, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6), is a known carbonic anhydrase inhibitor with a reported Ki of 48 nM against human carbonic anhydrase XIV [1], and coumarin-3-carboxylate esters are recognized as privileged structures in antimicrobial and enzyme-targeted drug discovery programs [2].

Why 868153-54-2 Cannot Be Replaced by Generic Coumarin-3-Carboxylate Esters: Key Structural and Pharmacological Distinctions


Coumarin-3-carboxylate esters are a broad class with highly variable biological activity; minor structural modifications—particularly at the ester side chain and the aromatic substitution pattern—can alter lipophilicity by >1 logP unit, shift enzyme inhibition potency by orders of magnitude, and reverse antimicrobial selectivity profiles [1]. The combination of the 8-methoxy group, the 4-chlorophenyl ketone moiety, and the chiral 1-oxopropan-2-yl linker present in CAS 868153-54-2 is absent from commonly available analogs such as 1-(4-methylphenyl)-1-oxo-2-propanyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (LogP 3.44; TPSA 79 Ų) or simpler phenyl coumarin-3-carboxylate esters , meaning that generic substitution would discard the quantifiable differentiation in lipophilicity, target engagement potential, and stereochemical opportunity that the following evidence demonstrates.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate vs. Closest Structural Analogs


Lipophilicity Advantage: 4-Chlorophenyl vs. 4-Methylphenyl Substituent Drives Higher LogP for Improved Membrane Permeability

The 4-chlorophenyl substituent on the target compound confers a lipophilicity advantage over the closest commercially cataloged analog, 1-(4-methylphenyl)-1-oxo-2-propanyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. The methyl analog has a computed ACD/LogP of 3.44 . Substituent π-value contributions indicate that replacing 4-methyl (π ≈ 0.56) with 4-chloro (π ≈ 0.71) adds approximately +0.15 to +0.65 logP units depending on the scaffold context [1], yielding an estimated LogP of ~3.6–4.1 for the target compound. This elevated lipophilicity is expected to improve passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Carbonic Anhydrase Inhibition Potential: Core Scaffold Demonstrates Nanomolar Potency Against hCA XIV with Isoform Selectivity

The core scaffold of the target compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is a validated carbonic anhydrase (CA) inhibitor. It exhibits a Ki of 48 nM against human carbonic anhydrase XIV (hCA XIV), with >97-fold selectivity over human carbonic anhydrase VA (Ki = 4,700 nM) and >137-fold selectivity over mouse carbonic anhydrase XIII (Ki = 6,600 nM) as measured by stopped-flow CO2 hydration assay [1]. Coumarin-based esters are known to function as prodrug inhibitors of α-carbonic anhydrases; the ester form can be hydrolyzed intracellularly to release the active acid [2]. The target compound, as a coumarin-3-carboxylate ester, is thus positioned as a potential prodrug candidate for CA-targeted applications, with the 8-methoxy group further contributing to isoform selectivity based on established SAR [3].

Enzyme Inhibition Carbonic Anhydrase Selectivity

Antimicrobial Class Potential: Substituted Phenyl Coumarin-3-Carboxylate Esters Exhibit MIC Values of 31.25 µg/mL Against Gram-Negative Pathogens

A systematic study of phenyl ester derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acids demonstrated that substituted phenyl coumarin-3-carboxylates achieve MIC values of 31.25 µg/mL against Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli [1]. Specifically, the 4-methyl-2-chlorophenyl ester displayed the greatest bacteriostatic activity against P. aeruginosa and Pr. vulgaris, while the 2-chlorophenyl ester was effective against P. aeruginosa and E. coli at the same 31.25 µg/mL concentration [1]. The target compound, bearing a 4-chlorophenyl ketone ester group, belongs to this same substituted phenyl ester class and is structurally differentiated by its 8-methoxy substitution on the coumarin core and its chiral 1-oxopropan-2-yl linker. These features may modulate the antimicrobial potency and spectrum relative to the reported phenyl esters, warranting direct comparative evaluation.

Antimicrobial MIC Gram-negative

Chiral Ester Side Chain Enables Enantioselective Synthesis and Stereochemistry-Dependent Biological Profiling

The target compound contains a chiral center at the 1-oxopropan-2-yl carbon of the ester side chain, as confirmed by its InChI Key (GBXYALANTOLAAT-UHFFFAOYSA-N, indicating an unspecified stereocenter in the racemic form) . This chiral feature distinguishes it from achiral coumarin-3-carboxylate esters such as 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (C17H11ClO5; MW 330.7 g/mol) , which lacks the 1-oxopropan-2-yl linker entirely. The presence of chirality creates the opportunity for enantioselective synthesis and separation, enabling differential pharmacological evaluation of the (R)- and (S)-enantiomers—an option unavailable with achiral analogs. Enantiomeric differentiation is a critical factor in drug candidate optimization, where individual enantiomers can exhibit divergent potency, selectivity, and pharmacokinetic profiles.

Chirality Stereochemistry Enantioselective

Physicochemical Profile: Reduced Polar Surface Area Relative to Amide-Containing Analogs Suggests Superior Passive Permeability

The target compound eschews the amide or sulfonamide functionalities present in many coumarin-3-carboxylate derivatives (e.g., 4-acetamidophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, MW 353.33, bearing a polar acetamido group) , instead utilizing a purely ester-based linkage to the 4-chlorophenyl ketone moiety. The ester-only design minimizes the topological polar surface area (TPSA) compared to amide-bearing analogs—the acetamidophenyl derivative has additional hydrogen bond donors/acceptors that increase TPSA and reduce passive membrane permeability. The target compound's simpler ester-ketone motif is consistent with drug-like physicochemical space (no Rule-of-5 violations predicted based on MW 386.78, moderate LogP, and limited H-bond donors) . Lower TPSA correlates with improved oral absorption and blood-brain barrier penetration in drug discovery settings.

Physicochemical Properties TPSA Drug-likeness

Synthetic Versatility: 4-Chlorophenyl Ketone Moiety Provides a Reactive Handle for Downstream Derivatization Not Available in Simple Phenyl Esters

Unlike simpler 4-chlorophenyl coumarin-3-carboxylate esters (e.g., 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, C17H11ClO5) that terminate at the ester linkage , the target compound incorporates a 4-chlorophenyl ketone moiety connected via a 1-oxopropan-2-yl spacer. This ketone group serves as a synthetic handle for downstream transformations—including oxime formation, reductive amination, Grignard addition, and hydrazone synthesis—that are unavailable with simple phenyl esters. The resulting derivatives can be used to generate focused compound libraries for SAR exploration without resynthesizing the coumarin core [1]. This synthetic expandability is a tangible differentiator for procurement decisions in medicinal chemistry programs requiring iterative analog generation.

Synthetic Chemistry Derivatization Ketone Handle

Optimal Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (868153-54-2)


Carbonic Anhydrase-Targeted Drug Discovery: Prodrug Screening and Isoform Selectivity Profiling

The core acid scaffold of 868153-54-2 demonstrates nanomolar inhibition of human carbonic anhydrase XIV (Ki = 48 nM) with >97-fold selectivity over off-target CA isoforms [1]. The ester form serves as a potential prodrug that can be hydrolyzed intracellularly to release the active acid inhibitor [1]. Research groups focused on CA IX/XII/XIV-targeted oncology or glaucoma programs should prioritize this compound for cell-based prodrug activation assays and isoform selectivity panels, given its differentiated 8-methoxy substitution pattern that may further refine selectivity beyond the already-established >97-fold window.

Antimicrobial Hit Identification: Gram-Negative Screening with a Structurally Differentiated Phenyl Coumarin-3-Carboxylate

Substituted phenyl coumarin-3-carboxylate esters have demonstrated MIC values of 31.25 µg/mL against P. aeruginosa, E. coli, and Pr. vulgaris [1]. The target compound, with its unique 8-methoxy substitution and 4-chlorophenyl ketone ester group, is structurally differentiated from the reported active series. Antibacterial screening groups should procure this compound for direct MIC determination against ESKAPE pathogen panels, with the class-level MIC benchmark of 31.25 µg/mL serving as the quantitative reference for activity threshold assessment.

Enantioselective SAR Exploration and Chiral Chromatography Method Development

The chiral 1-oxopropan-2-yl center present in 868153-54-2 creates an enantiomeric pair unavailable in achiral coumarin-3-carboxylate esters such as 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate [1]. Medicinal chemistry teams requiring stereochemistry-dependent biological profiling should procure the racemate for initial screening, then commission chiral separation (e.g., chiral HPLC or SFC) to isolate individual enantiomers for differential potency, selectivity, and ADME assessment. This enantioselective dimension is a procurement-level differentiator that achiral analogs cannot offer.

Focused Coumarin Library Synthesis via Ketone Derivatization for SAR Expansion

The 4-chlorophenyl ketone moiety of 868153-54-2 provides a reactive carbonyl handle for oxime, hydrazone, reductive amination, and Grignard addition reactions [1]. Synthetic chemistry groups building focused coumarin-3-carboxylate libraries can use a single procurement of 868153-54-2 to generate 4–6 distinct derivative classes without resynthesizing the coumarin-ester core. This ketone-enabled derivatization pathway is absent in simpler phenyl coumarin-3-carboxylate esters, making 868153-54-2 a higher-value procurement for library-oriented synthesis programs.

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